1-[4-Amino-3-bromo-5-(trifluoromethyl)phenyl]ethan-1-one
Overview
Description
“1-[4-Amino-3-bromo-5-(trifluoromethyl)phenyl]ethan-1-one” is a chemical compound with the molecular formula C9H6BrF3O . It contains an amino group (-NH2), a bromo group (-Br), and a trifluoromethyl group (-CF3) attached to a phenyl ring, and a ketone functional group (-C=O) attached to the ethane backbone .
Synthesis Analysis
The synthesis of such compounds typically involves reactions at the benzylic position, which is the carbon adjacent to the aromatic ring . Free radical bromination, nucleophilic substitution, and oxidation are common reactions . The trifluoromethyl group can be introduced through various methods, including the treatment of carboxylic acids with sulfur tetrafluoride .Molecular Structure Analysis
The molecular structure of this compound can be analyzed based on its IUPAC name and molecular formula. The phenyl ring, a cyclic structure of six carbon atoms with alternating single and double bonds, forms the core of the molecule. The 4-amino (NH2), 3-bromo (Br), and 5-trifluoromethyl (CF3) groups are attached to this ring. The ethan-1-one part of the molecule indicates a two-carbon alkyl chain with a ketone functional group at the first carbon .Chemical Reactions Analysis
Reactions involving this compound are likely to occur at the benzylic position, which is the carbon adjacent to the aromatic ring . These reactions can include free radical bromination, nucleophilic substitution, and oxidation . The presence of the amino, bromo, and trifluoromethyl groups on the phenyl ring can also influence the reactivity of the molecule.Physical and Chemical Properties Analysis
This compound is a liquid at room temperature . It has a molecular weight of 267.05 . The compound’s InChI code is 1S/C9H6BrF3O/c1-5(14)7-4-6(9(11,12)13)2-3-8(7)10/h2-4H,1H3 .Mechanism of Action
Safety and Hazards
The compound is associated with several hazard statements, including H302, H315, H319, and H335 . These indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Safety precautions include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .
Properties
IUPAC Name |
1-[4-amino-3-bromo-5-(trifluoromethyl)phenyl]ethanone | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO/c1-4(15)5-2-6(9(11,12)13)8(14)7(10)3-5/h2-3H,14H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYCGBCPEJGIARK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C(=C1)Br)N)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
282.06 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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